BenchChemオンラインストアへようこそ!

1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Lipophilicity Drug-likeness Physicochemical profiling

1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7) is a synthetic small molecule (C23H25N3O2, MW 375.5 g/mol) belonging to the N-arylpiperidine oxadiazole chemotype. Its core scaffold comprises a piperidine ring N-acylated with a 2,4-dimethylbenzoyl group and substituted at the 4-position with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 1775456-21-7
Cat. No. B2566240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1775456-21-7
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C
InChIInChI=1S/C23H25N3O2/c1-16-8-9-20(17(2)14-16)23(27)26-12-10-18(11-13-26)15-21-24-22(25-28-21)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3
InChIKeyWTUWVCFQZYMJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7): Procurement-Ready Physicochemical and Structural Baseline


1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7) is a synthetic small molecule (C23H25N3O2, MW 375.5 g/mol) belonging to the N-arylpiperidine oxadiazole chemotype [1]. Its core scaffold comprises a piperidine ring N-acylated with a 2,4-dimethylbenzoyl group and substituted at the 4-position with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety [1]. Computed physicochemical properties include an XLogP3-AA of 4.7, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 59.2 Ų, and four rotatable bonds [1]. This compound is offered at a specified minimum purity of 95% by commercial vendors for research use . Its structural features position it within a ligand class explored for modulation of G-protein-coupled receptors, including cannabinoid CB2 and metabotropic glutamate receptors, though target-specific bioactivity data for this exact compound remain unpublished in peer-reviewed literature as of the search date.

Why In-Class Substitution of 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7) Is Not Supported by Current Evidence


IMPORTANT CAVEAT: A comprehensive search of peer-reviewed literature (PubMed), patent databases (Google Patents, WIPO), and authoritative bioactivity repositories (PubChem BioAssay, ChEMBL, BindingDB) as of April 2026 did not yield published, quantitative head-to-head biological or pharmacological data for CAS 1775456-21-7 against specific named comparators. Therefore, direct evidence of functional differentiation from close structural analogs is currently absent from the public domain. The sections below leverage the strongest available evidence—namely computed physicochemical properties from PubChem [1] and vendor-specified purity data —to establish a procurement and property baseline against closely related analogs within the same N-arylpiperidine oxadiazole series. Users should interpret class-level inferences with appropriate caution and verify critical parameters experimentally before committing to large-scale procurement or lead optimization campaigns.

Quantitative Evidence Guide: 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2,4-Dimethylbenzoyl vs. 2,5-Difluorobenzoyl Analog

The computed partition coefficient (XLogP3-AA) for 1-(2,4-dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is 4.7 [1]. Its close analog, 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775467-13-4), has a computed XLogP3-AA of 3.8 [2]. The 0.9 log unit higher lipophilicity of the 2,4-dimethylbenzoyl derivative indicates a ~8-fold greater predicted partition into hydrophobic environments, which may influence membrane permeability and nonspecific protein binding profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Comparison: 2,4-Dimethylbenzoyl vs. 3-Methoxyphenyl Oxadiazole Analog

The target compound has a molecular weight of 375.5 g/mol (C23H25N3O2) [1]. The closely related analog 1-(2,4-dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775506-44-9) has a molecular weight of 405.5 g/mol (C24H27N3O3) [2]. The target compound is 30 g/mol lighter, falling below the typical 400 Da threshold often used in lead-likeness filters, whereas the 3-methoxyphenyl analog exceeds it.

Molecular weight Lead-likeness Fragment-based screening

Purity Specification: Target Compound (95%) vs. 3-Methoxyphenyl Analog (90%)

Commercially, 1-(2,4-dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7) is offered at a minimum purity specification of 95% (AKSci Cat. No. 1933EC) . In contrast, the 3-methoxyphenyl analog (CAS 1775506-44-9) is listed with a minimum purity of 90% by the same vendor class . This represents a 5-percentage-point higher purity specification for the target compound, reducing the maximum allowable impurity burden by half (5% vs. 10% total impurities).

Purity Quality control Procurement specification

Topological Polar Surface Area (TPSA) Comparison: Target vs. Unsubstituted Piperidine Core

The topological polar surface area (TPSA) of the target compound is 59.2 Ų [1]. The unsubstituted piperidine core fragment, 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (MW 243.3 g/mol), has a TPSA of 38.9 Ų . The 20.3 Ų increase in TPSA for the target compound results from the addition of the 2,4-dimethylbenzoyl amide moiety. This value (59.2 Ų) remains well below the commonly cited 90 Ų threshold for CNS penetration, while providing greater hydrogen-bonding capacity than the unsubstituted core.

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Donor Count: Target Compound (0) vs. Unsubstituted Piperidine Core (1)

The target compound contains zero hydrogen bond donors (HBD = 0) due to N-acylation of the piperidine nitrogen [1]. Its unsubstituted piperidine precursor, 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, contains one hydrogen bond donor (the secondary amine NH) . Elimination of the HBD through acylation is a recognized strategy for improving membrane permeability and reducing P-glycoprotein efflux susceptibility.

Hydrogen bonding Permeability Selectivity profiling

Class-Level Structural Constraint: N-Arylpiperidine Oxadiazole Scaffold Offers Conformational Stability Advantage Over Open-Chain N-Arylamide Oxadiazoles

DiMauro et al. (2008) demonstrated that N-arylpiperidine oxadiazoles represent conformationally constrained analogs of N-arylamide oxadiazoles [1]. In a CB2 agonist program, this scaffold modification offered improved chemical stability while maintaining comparable potency and selectivity relative to the open-chain N-arylamide series [1]. The target compound (CAS 1775456-21-7) embodies this N-arylpiperidine oxadiazole scaffold. Although the specific compound was not individually profiled in the published work, the scaffold-level finding that conformational constraint improves stability is directly applicable to procurement decisions where chemical robustness under assay conditions is a selection criterion.

Conformational constraint Stability CB2 agonism Scaffold design

Recommended Application Scenarios for 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7)


Medicinal Chemistry Lead Optimization: CB2 or mGluR5 Modulator Programs Requiring N-Arylpiperidine Oxadiazole Scaffolds

The N-arylpiperidine oxadiazole scaffold represented by this compound has been validated in published SAR studies as a conformationally constrained chemotype for CB2 agonism with improved stability [1]. Patents further describe oxadiazolyl piperidines as mGluR5 receptor modulators and dopamine D4 receptor ligands [2][3]. Procurement is indicated for teams conducting hit-to-lead or lead optimization in GPCR programs where the 2,4-dimethylbenzoyl substitution pattern offers differentiated lipophilicity (XLogP3-AA = 4.7) relative to halogenated analogs.

Physicochemical Screening Library Expansion Focused on CNS-Permeable Chemical Space

With a TPSA of 59.2 Ų, zero hydrogen bond donors, and XLogP3-AA of 4.7, this compound occupies a favorable CNS drug-like property space (TPSA < 90 Ų, reasonable logP) [1]. Its procurement as part of a CNS-focused screening deck is supported by these computed properties, which are quantifiably differentiated from lower-TPSA unsubstituted piperidine cores (38.9 Ų) and higher-MW methoxy analogs (405.5 g/mol, exceeding the 400 Da lead-likeness threshold).

Chemical Biology Probe Development Requiring High-Purity N-Acylpiperidine Starting Material

The vendor-specified purity of 95% for this compound [1] provides a 5-percentage-point advantage over the 90% purity specification of the 3-methoxyphenyl analog CAS 1775506-44-9. This higher initial purity reduces the burden of preparative HPLC purification prior to bioconjugation or probe derivatization, making it a preferred procurement choice for chemical biology laboratories where impurity-sensitive assays (e.g., SPR, ITC, cellular thermal shift assays) are employed.

SAR Expansion Around the Benzoyl Substituent in Oxadiazole-Containing Kinase or GPCR Inhibitor Series

The 2,4-dimethylbenzoyl group provides a distinct steric and electronic profile compared to other commercially available analogs, such as the 2,5-difluorobenzoyl (CAS 1775467-13-4) and 2-methoxybenzoyl (CAS 1775467-23-6) derivatives. Systematic procurement across this benzoyl substitution matrix enables multiparameter optimization of potency, selectivity, and ADME properties, with the 2,4-dimethyl variant offering the highest computed lipophilicity among this subset.

Quote Request

Request a Quote for 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.